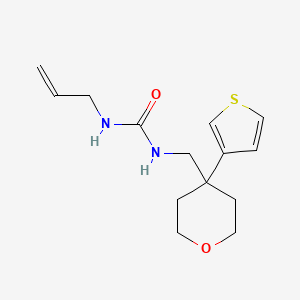

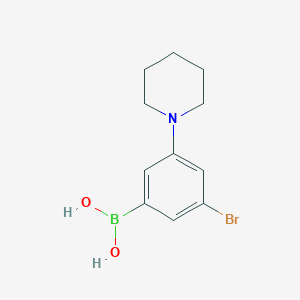

![molecular formula C20H13Cl2F3N2O3 B2904971 3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 400084-82-4](/img/structure/B2904971.png)

3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization of Organic Compounds

This chemical has been utilized in the synthesis of complex organic compounds, demonstrating the versatility of trifluoromethylphenyl derivatives in organic chemistry. For instance, it has been involved in the preparation of chromatic and optically active compounds through processes like chromatographic resolution on phenylcarbamates of cellulose and amylose, indicating its importance in developing materials with specific optical properties (Okamoto, Aburatani, & Hatada, 1990).

Photoredox Catalysis

The compound has shown significant potential in photoredox catalysis, a method that uses light to activate a photocatalyst to facilitate electron transfer processes in organic reactions. This approach is crucial for creating fluoromethylated organic compounds, which are valuable in pharmaceuticals and agrochemicals due to their versatile structural motifs (Koike & Akita, 2016).

Development of Luminescent and Magnetic Materials

Research has also extended into the development of luminescent and magnetic materials, where derivatives of 3-(trifluoromethyl)phenyl compounds are used as ligands in lanthanide(III) complexes. These complexes exhibit unique properties such as reversible trans-to-cis photoisomerization and photoluminescence, making them suitable for applications in sensing and optical devices (Lin et al., 2017).

Inhibition of Carotenoid Synthesis

In agricultural research, derivatives similar to 3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate have been studied for their ability to inhibit carotenoid synthesis in plants. This inhibition can lead to the accumulation of colorless carotenoid precursors, affecting plant growth and development, which may have implications for herbicide development (Bartels & Watson, 1978).

Antibacterial Agents

Moreover, research into arylfluoronaphthyridine derivatives, which share structural similarities with 3-(trifluoromethyl)phenyl compounds, has highlighted their potential as antibacterial agents. These studies focus on understanding the structure-activity relationships to optimize antibacterial potency, underscoring the importance of trifluoromethylphenyl derivatives in medicinal chemistry (Chu et al., 1986).

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other known compounds, it may involve interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces with its target .

Biochemical Pathways

Without specific target information, it’s challenging to identify the exact biochemical pathways this compound affects. Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction, enzymatic reactions, and cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The compound’s molecular weight (457.23 g/mol

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors might affect this compound .

Analyse Biochimique

Biochemical Properties

This compound plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is hypothesized that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It is hypothesized that it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is hypothesized that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl] N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O3/c21-15-6-2-7-16(22)14(15)11-27-9-3-8-17(18(27)28)26-19(29)30-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXGHNSMYYCCFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)NC2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

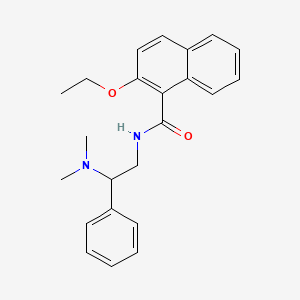

![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)

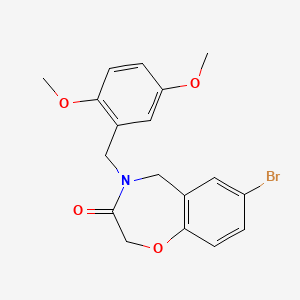

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

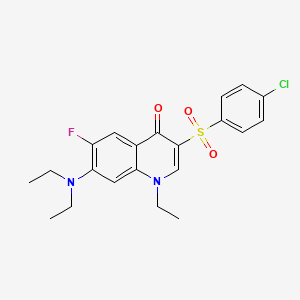

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate](/img/structure/B2904905.png)

![ethyl 4-(5,7-dimethyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-6(3H)-yl)benzoate](/img/structure/B2904907.png)

![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)